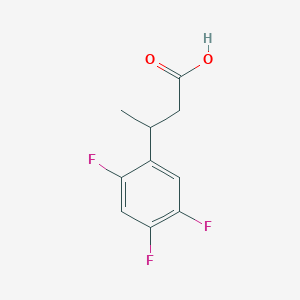

3-(2,4,5-Trifluorophenyl)butanoic acid

説明

特性

分子式 |

C10H9F3O2 |

|---|---|

分子量 |

218.17 g/mol |

IUPAC名 |

3-(2,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |

InChIキー |

HFVAIPWQUPFPFE-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)O)C1=CC(=C(C=C1F)F)F |

製品の起源 |

United States |

An In-depth Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Introduction

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, with CAS number 936630-57-8, is a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a trifluorinated phenyl ring, imparts unique chemical and biological properties, most notably enhancing lipophilicity and metabolic stability.[1] This compound is a critical building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3][4][5] This guide provides a comprehensive overview of its properties, synthesis, biological significance, and handling for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its common Boc-protected intermediate are summarized below. The free amine is reported as a colorless oil, while its Boc-protected form is a white to off-white solid.[4][6]

| Property | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |

| CAS Number | 936630-57-8 | 486460-00-8 |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 233.19 g/mol | 333.31 g/mol |

| Appearance | Colorless oil | White to Off-White Solid |

| Melting Point | Not applicable (oil at RT) | 136-138 °C[2][7][8] |

| Boiling Point (Predicted) | Not available | 443.1 ± 45.0 °C at 760 mmHg[2][4][7] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2] | Slightly soluble in Chloroform, DMSO, Ethyl Acetate[2][4] |

| pKa (Predicted) | 4.30 ± 0.10[2] | 4.30 ± 0.10[2][7] |

Synthesis Protocols

The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical process in the production of Sitagliptin. Several synthetic routes have been developed, often involving the use of chiral precursors or asymmetric synthesis techniques to establish the desired stereochemistry. Below is a representative, multi-step synthesis protocol starting from (S)-serine, a readily available chiral building block.

Experimental Protocol: Enantiospecific Synthesis from (S)-Serine

This protocol outlines a method for the synthesis of the β-amino acid, which is a key component of Sitagliptin, starting from (S)-serine. This approach leverages a chiral pool strategy to achieve the desired enantiomer.[9][10]

Step 1: Protection of (S)-Serine Methyl Ester

-

(S)-serine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, yielding N-Boc-protected (S)-serine methyl ester.[10]

-

The hydroxyl group is then protected, for example, as a silyl ether, to give the fully protected ester.[10]

Step 2: Reduction to the Primary Alcohol

-

The fully protected (S)-serine methyl ester is reduced using a mild reducing agent like lithium borohydride (LiBH₄) to yield the corresponding primary alcohol.[10]

Step 3: Aziridine Formation

-

The alcohol is converted to a good leaving group, such as a tosylate.

-

Intramolecular cyclization under basic conditions leads to the formation of a chiral N-Boc-protected aziridine-2-methanol derivative.

Step 4: Ring Opening with a Grignard Reagent

-

The crucial step involves the ring-opening of the aziridine with (2,4,5-trifluorophenyl)magnesium bromide. This reaction proceeds with high regioselectivity to introduce the trifluorophenyl group at the desired position.[9][10]

Step 5: Deprotection and Oxidation

-

The protecting groups on the nitrogen and oxygen are removed.

-

The resulting primary alcohol is oxidized to the carboxylic acid to yield the final product, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Biological Significance and Applications

The primary application of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is as a pivotal intermediate in the synthesis of Sitagliptin, a highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3][4]

Mechanism of Action of Sitagliptin

DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by:

-

Enhancing glucose-dependent insulin secretion from pancreatic beta cells.[11][13][14]

-

Suppressing glucagon release from pancreatic alpha cells, which in turn reduces hepatic glucose production.[12][13][15]

By inhibiting DPP-4, Sitagliptin increases the levels and prolongs the action of active incretin hormones.[13][14] This leads to improved glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia because the mechanism is glucose-dependent.[11][12][14]

Role of the 2,4,5-Trifluorophenyl Moiety

The 2,4,5-trifluorophenyl group of Sitagliptin, derived from the butanoic acid intermediate, plays a crucial role in its high potency and selectivity. This aromatic moiety occupies the hydrophobic S1 sub-pocket of the DPP-4 active site.[16][17] The fluorine substitutions enhance the binding affinity through favorable hydrophobic interactions within this pocket, which is lined with several aromatic amino acids like Tyr662.[16][17] This strong interaction contributes significantly to the overall efficacy of Sitagliptin as a DPP-4 inhibitor.

Safety and Handling

As a chemical intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives should be handled with appropriate care in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[18][19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[18][20] Avoid contact with skin and eyes.[18][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is recommended to store at refrigerator temperatures (2-8°C).[2][7]

-

Hazards: The compound may cause skin and serious eye irritation.[21] It may also be harmful if swallowed and may cause respiratory irritation.[21]

-

In Case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water.[18][19]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[18][19]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[18][19]

-

Ingestion: Rinse mouth with water and seek medical attention.[18][19]

-

Conclusion

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a compound of high strategic importance in pharmaceutical manufacturing. Its unique structural features are directly linked to the therapeutic efficacy of Sitagliptin, a leading treatment for type 2 diabetes. A thorough understanding of its physicochemical properties, synthetic pathways, and biological relevance is essential for scientists and professionals engaged in the development of novel therapeutics. The protocols and data presented in this guide offer a foundational resource for the safe and effective use of this key chemical intermediate.

References

-

Dr.Oracle. (2025, February 18). What is the mechanism of action of Sitagliptin? Retrieved from Dr.Oracle. [Link]

-

Wikipedia. Sitagliptin. Retrieved from Wikipedia. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin? Retrieved from Patsnap Synapse. [Link]

-

Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Retrieved from Enanti Labs. [Link]

-

ResearchGate. (n.d.). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes. Retrieved from ResearchGate. [Link]

-

LookChem. Cas 486460-00-8,BOC-(R) -. Retrieved from LookChem. [Link]

-

PMC. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from PMC. [Link]

-

Home Sunshine Pharma. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8. Retrieved from Home Sunshine Pharma. [Link]

-

Avanscure. 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | CAS Number : 486460-00-8. Retrieved from Avanscure. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

aapptec. Safety Data Sheet. Retrieved from aapptec. [Link]

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from PubChem. [Link]

-

ResearchGate. Scheme. Synthesis of b-Amino Acid 14. Retrieved from ResearchGate. [Link]

-

ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Retrieved from ResearchGate. [Link]

- Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.

-

Green Chemistry (RSC Publishing). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from Green Chemistry (RSC Publishing). [Link]

-

PDB-101. Sitagliptin - Diabetes Mellitus. Retrieved from PDB-101. [Link]

-

PubMed. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Retrieved from PubMed. [Link]

-

Green Chemistry (RSC Publishing). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from Green Chemistry (RSC Publishing). [Link]

Sources

- 1. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. sandoopharma.com [sandoopharma.com]

- 4. avanscure.com [avanscure.com]

- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid manufacturers and suppliers in india [chemicalbook.com]

- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Sitagliptin - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]

- 16. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. peptide.com [peptide.com]

- 21. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Synthesis, Characterization, and Application

Abstract

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a pivotal chiral building block in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] This guide provides an in-depth examination of the compound's fundamental physicochemical properties, outlines established synthetic and analytical methodologies, and contextualizes its application within drug development. The protocols and explanations are designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Structural Data

The accurate characterization of a pharmaceutical intermediate is foundational to process control and the quality of the final active pharmaceutical ingredient (API). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its common derivatives are typically white to off-white crystalline solids.[1][4] The trifluorinated phenyl ring is a key structural feature, enhancing the lipophilicity and metabolic stability of molecules that incorporate it.[5]

Below is a summary of the key quantitative data for the free base, its hydrochloride salt, and its common N-protected synthetic precursor.

| Property | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid | ...Hydrochloride Salt | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₀H₁₀F₃NO₂·HCl | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 233.19 g/mol [6][7] | 269.65 g/mol [8][9] | 333.31 g/mol [10] |

| CAS Number | 936630-57-8[5][6] | 1204818-19-8[9][11] | 486460-00-8[4][12] |

| Appearance | White to Off-White Solid[5] | White Solid | White to Off-White Solid[4] |

| Melting Point | 114.1-115.7 °C[1] | Not specified | 129-138 °C[3][4] |

| Solubility | Soluble in DMSO[1] | Not specified | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[3] |

| Storage | Inert atmosphere, Room temperature[6] | 2-8°C Refrigerator[13] | 2-8°C[3] |

Role in Pharmaceutical Synthesis: The Sitagliptin Precursor

The primary driver for the large-scale synthesis of this β-amino acid is its function as a key intermediate for Sitagliptin (marketed as Januvia®).[1][2] Sitagliptin was the first DPP-4 inhibitor approved by the FDA for managing type 2 diabetes.[2][14] It functions by slowing the inactivation of incretin hormones like GLP-1 and GIP.[14][15] This prolongs their action, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production, thereby improving glycemic control.[14] The stereochemistry and structural integrity of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are therefore critical to the efficacy and safety of the final drug product.

Caption: Logical workflow from the intermediate to its therapeutic application.

Synthetic Strategies and Methodologies

The synthesis of a chiral β-amino acid requires precise control of stereochemistry. Various asymmetric syntheses have been developed to produce the desired (R)-enantiomer with high purity. These routes often begin from readily available chiral starting materials.

Example Asymmetric Synthesis from L-Methionine

An efficient and scalable synthesis has been reported starting from the inexpensive amino acid L-methionine.[2] This strategy leverages the inherent chirality of the starting material, transferring it through a series of transformations to the final product. The causality behind this multi-step process is to build the carbon skeleton and introduce the trifluorophenyl group while preserving the stereocenter.

Caption: High-level workflow for synthesis from L-methionine.[2]

Experimental Protocol: Deprotection of Boc-Intermediate

A common final step in many synthetic routes is the removal of the N-tert-butoxycarbonyl (Boc) protecting group to yield the free amino acid or its salt. The Boc group is specifically chosen for its stability in many reaction conditions and its lability under acidic conditions, allowing for selective and clean deprotection.

Objective: To prepare (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride from its N-Boc protected precursor.

Materials:

-

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

-

2.0 M Hydrochloric Acid (HCl) in water (excess)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Charge a round-bottom flask with Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

-

Acid Addition: At room temperature (approx. 27°C), add 2.0 M aqueous HCl dropwise.[7] The use of aqueous HCl is both a reagent and a solvent.

-

Heating: Heat the resulting mixture to reflux (approximately 100°C) and maintain for 6 hours.[7] Heating is necessary to ensure the complete cleavage of the Boc group. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool back to room temperature.

-

Isolation: Concentrate the reaction mixture in vacuo (using a rotary evaporator) to remove water and excess HCl. This directly yields the hydrochloride salt of the product as a colorless oil or solid.[7] The yield for this step is typically high (>90%).[7]

Analytical Characterization for Quality Control

Self-validating protocols require rigorous analytical confirmation of both structure and purity. For a pharmaceutical intermediate, this is non-negotiable.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound and detecting any process-related impurities, such as condensation byproducts that can form during synthesis.[16]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 268 nm.

-

Acceptance Criterion: Purity should typically be >95%, with specific limits on known impurities.[11]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. Published data serves as an authoritative reference for batch verification.[7]

-

¹H NMR (300 MHz, CDCl₃): Key expected signals include multiplets in the aromatic region (~7.1-7.3 ppm), a multiplet for the chiral proton (-CH(NH₂)-) around 4.1 ppm, and several multiplets for the diastereotopic methylene protons (-CH₂- and -CH₂COOH) between 2.5 and 3.0 ppm.[7]

-

¹³C NMR (75 MHz, CDCl₃): Expected signals include the carbonyl carbon (~177 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons (~34, 45, and 49 ppm).[7]

Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Ion: For the free base, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 234.[7] The base peak is often the molecular ion [M]⁺ at m/z 233.[7]

Conclusion

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is more than a complex organic molecule; it is a testament to the precision of modern asymmetric synthesis and a cornerstone in the production of a life-changing therapeutic agent. Its synthesis demands rigorous control over stereochemistry, and its quality must be confirmed by a suite of orthogonal analytical techniques. This guide has provided the fundamental data, workflows, and the scientific rationale necessary for professionals engaged in the research and development of this critical pharmaceutical intermediate.

References

- ChemicalBook. (n.d.). CAS 486460-32-6 DataBase.

- Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.

- Sandoo Pharma. (n.d.). Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride.

- CymitQuimica. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

- Achmem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.

- Taylor & Francis Online. (2015, April 15). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.

- Chem-Impex. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride.

- ChemicalBook. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis.

- ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.

- ChemicalBook. (2026, February 11). Sitagliptin | 486460-32-6.

- MedKoo Biosciences. (n.d.). Sitagliptin free base | CAS#486460-32-6.

- ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Santa Cruz Biotechnology. (n.d.). Sitagliptin | CAS 486460-32-6.

- apicule. (n.d.). Sitagliptin (CAS No: 486460-32-6) API Intermediate Manufacturers.

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- CymitQuimica. (n.d.). CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid.

- LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.

- ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.

- Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.

Sources

- 1. 486460-32-6 | CAS DataBase [m.chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 4. sandoopharma.com [sandoopharma.com]

- 5. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 8. (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | CAS 1204818-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride [lgcstandards.com]

- 12. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid [cymitquimica.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Sitagliptin | 486460-32-6 [chemicalbook.com]

- 15. medkoo.com [medkoo.com]

- 16. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

Chemical stability of 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives

An In-depth Technical Guide to the Chemical Stability of 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(2,4,5-Trifluorophenyl)butanoic acid are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluorophenyl moiety. The carbon-fluorine bond's strength generally imparts high metabolic and chemical stability.[1] However, the overall stability of these molecules is a multifactorial issue, influenced by other functional groups, environmental conditions, and the inherent reactivity of the butanoic acid side chain. This guide provides a comprehensive analysis of the potential degradation pathways of 3-(2,4,5-Trifluorophenyl)butanoic acid and its derivatives. It outlines a systematic approach to evaluating their chemical stability through forced degradation studies and provides detailed, field-proven experimental protocols.

Introduction: The Stability Dichotomy of Fluorinated Aromatics

The incorporation of a trifluorophenyl group into a molecule is a common strategy in drug design to enhance properties such as binding affinity, membrane permeability, and metabolic resistance.[1][2] The high electronegativity of fluorine and the strength of the C-F bond contribute to the general stability of this moiety.[1] However, the presence of other functional groups, such as the carboxylic acid in 3-(2,4,5-Trifluorophenyl)butanoic acid, introduces potential sites for chemical degradation. Understanding the interplay between the stable aromatic core and the more reactive side chain is critical for the development of robust formulations and for predicting the shelf-life of these compounds.

This guide will delve into the likely degradation pathways of 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We will provide a framework for conducting forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.[3][4]

Predicted Degradation Pathways

While the trifluorophenyl group itself is relatively inert, the overall molecule can undergo degradation through several mechanisms. The most probable pathways involve the carboxylic acid group and the aliphatic chain.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups.[5] For 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives, such as esters and amides, hydrolysis of these functional groups is the most likely degradation route under both acidic and basic conditions.

-

Ester and Amide Hydrolysis: Ester derivatives will hydrolyze to the parent carboxylic acid and the corresponding alcohol. Amide derivatives will yield the parent carboxylic acid and the corresponding amine. The rates of these reactions are highly dependent on pH and temperature.[6]

-

Hydrolysis of the Trifluoromethyl Group: While less common, under strong alkaline conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group, leading to the formation of a dicarboxylic acid derivative and the release of fluoride ions.[1]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The aliphatic butanoic acid chain is a potential site for oxidation.

-

β-Oxidation: The butanoic acid side chain is susceptible to metabolic-like β-oxidation, which could lead to chain shortening and the formation of 2,4,5-trifluorophenylacetic acid.[7]

-

Oxidation of the Benzylic Position: The carbon atom adjacent to the aromatic ring (the benzylic position) is another potential site for oxidation, which could lead to the formation of a ketone.[8][9]

Photodegradation

Exposure to UV light can induce photochemical reactions. Aromatic compounds are known to be susceptible to photodegradation.

-

Photo-oxidation: UV light can promote the formation of radical species, leading to oxidation of the aromatic ring or the aliphatic side chain.[1]

-

Photo-cleavage: The bond between the phenyl ring and the butanoic acid chain could be susceptible to photo-cleavage.

-

Defluorination: Photolysis can also lead to the cleavage of the C-F bond, although this is generally less favorable. Studies on fluorinated phenols have shown that photolysis can lead to the release of fluoride ions.[10]

Thermal Degradation

At elevated temperatures, molecules can undergo thermal decomposition. For 3-(2,4,5-Trifluorophenyl)butanoic acid, potential thermal degradation pathways include:

-

Decarboxylation: Carboxylic acids can lose carbon dioxide upon heating, which would result in the formation of 1-propyl-2,4,5-trifluorobenzene.

-

C-C Bond Cleavage: High temperatures can lead to the homolytic cleavage of C-C bonds in the butanoic acid chain.[11]

The following diagram illustrates the potential degradation pathways of 3-(2,4,5-Trifluorophenyl)butanoic acid.

Caption: Predicted degradation pathways for 3-(2,4,5-Trifluorophenyl)butanoic acid.

Experimental Design for Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing critical insights into the intrinsic stability of a drug substance.[3][6] The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to identify and characterize the degradation products without completely destroying the parent molecule.[5]

The following diagram outlines a general workflow for conducting forced degradation studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. kinampark.com [kinampark.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejar.co.in [ejar.co.in]

- 9. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]

- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

Technical Guide: 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Topic: 3-(2,4,5-Trifluorophenyl)butanoic acid (Sitagliptin Intermediate) Content Type: In-Depth Technical Guide & Safety Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Focus: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

Executive Summary & Chemical Scope

Contextual Clarification:

The term "3-(2,4,5-Trifluorophenyl)butanoic acid" is frequently used in industrial shorthand to refer to the

Strategic Importance:

This chiral

Chemical Identity & Physical Properties

Core Identity Data

| Parameter | Primary Target (Amino Acid) | Precursor (Keto Acid) |

| Chemical Name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid |

| Common Name | Sitagliptin Acid / | Sitagliptin Keto Acid |

| CAS Number | 936630-57-8 (Free Base) | 1151240-88-8 (Ethyl ester) |

| Molecular Formula | ||

| Molecular Weight | 233.19 g/mol | 232.16 g/mol |

| Chirality | (R)-Enantiomer | Achiral |

Physical Characteristics

| Property | Specification (Typical) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221.8°C (Decomposes) |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

| pKa | ~3.6 (Carboxyl), ~9.8 (Amine) |

| Stability | Hygroscopic; Stable under inert atmosphere (Argon/Nitrogen) |

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

GHS Classification

Based on standard SDS data for fluorinated

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

-

Acute Toxicity (Oral): Category 4 (H302) - Presumed based on analog data.

Hazard & Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation.[1][2][3] | |

| H335 | May cause respiratory irritation.[2][4][5] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6][7][8] |

| P280 | Wear protective gloves/eye protection/face protection.[2][3][5][7] | |

| P305+P351 | IF IN EYES: Rinse cautiously with water for several minutes.[1][2][7] |

Technical Deep Dive: Synthesis & Workflows

The "Sitagliptin Route" (Enzymatic Transamination)

The most authoritative method for generating the (3R)-amine with high optical purity is the biocatalytic transamination of the keto-acid precursor. This replaces older, metal-catalyzed hydrogenation routes (Rh/Josiphos) which required high pressure and expensive ligands.

Mechanism:

-

Substrate: 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid.[9][10]

-

Catalyst: (R)-selective Transaminase (ATA-117 variant).

-

Amine Donor: Isopropylamine (converted to acetone).

-

Result: >99.9% ee of the (3R)-amine.

Synthesis Workflow Diagram

Figure 1: Biocatalytic synthesis pathway for the Sitagliptin intermediate, favoring the (R)-enantiomer.

Handling, Storage, & Emergency Protocols

Handling Protocols

-

Engineering Controls: All weighing and transfer must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood . The powder is fine and electrostatic; use an anti-static gun if necessary.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. N95 respirator if handling outside a hood (not recommended).

-

Incompatibility: Avoid strong oxidizing agents and strong acids.[5] The amino acid moiety can form salts; ensure equipment is neutral or slightly basic for cleaning.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon. Hygroscopic nature requires tightly sealed containers with desiccants.

-

Shelf Life: 24 months if stored correctly. Re-test purity (HPLC) annually.

Emergency Response Decision Tree

Figure 2: Emergency response logic for exposure or spill events involving the compound.

Analytical Quality Control

To validate the integrity of the compound before use in synthesis:

-

HPLC Method:

-

Column: Chiralpak AD-H or equivalent (to separate enantiomers).

-

Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% TFA.

-

Detection: UV @ 210 nm (low absorption due to lack of conjugation; consider 254 nm if derivatized).

-

Target: >98% Chemical Purity, >99% Chiral Purity.

-

-

NMR Verification (

&- NMR: Distinct signals for the 2, 4, and 5 fluorine atoms on the phenyl ring are diagnostic for confirming the regioisomer integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

- Savile, C. K., et al. (2010).Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. (Seminal paper on the transaminase route).

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 10. Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | CAS 1151240-88-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Advanced Synthesis Protocol for Sitagliptin Phosphate

Executive Summary & Strategic Overview

This application note details the convergent synthesis of Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes. The protocol focuses on the late-stage coupling of the chiral

Note on Nomenclature: The prompt specifies "3-(2,4,5-Trifluorophenyl)butanoic acid".[1][2][3] In the context of Sitagliptin synthesis, this refers to the chiral

Mechanistic Rationale

The synthesis adopts a convergent strategy to maximize yield and enantiomeric purity. By coupling two advanced intermediates—the chiral acid (Fragment A) and the triazolopiperazine (Fragment B)—we minimize the risk of racemization and streamline the purification process. The final step involves deprotection and salt formation to yield the thermodynamically stable monohydrate phosphate salt.

Critical Material Attributes (CMA)

Fragment A: The Chiral Acid[3]

-

Chemical Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[2][6][7][8]

-

CAS Number: 486460-00-8

-

Role: Provides the chiral center and the lipophilic trifluorophenyl moiety essential for the pharmacophore's binding affinity.

-

Quality Requirement: Enantiomeric Excess (ee) > 99.5%; Chemical Purity > 98.0%.

Fragment B: The Heterocycle

-

Chemical Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine[1][2][6][7][8][9]

-

CAS Number: 486460-32-6

-

Role: Acts as the nucleophile in the amide coupling; crucial for metabolic stability and potency.

-

Quality Requirement: Free base or HCl salt (requires neutralization in situ).

Detailed Synthesis Protocol

Phase 1: Amide Coupling (Fragment A + Fragment B)

Objective: Form the amide bond between the chiral acid and the triazolopiperazine with minimal racemization.

Reagents & Materials

-

(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equiv)[7]

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl (1.1 equiv)[2][9]

-

EDC[7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

-

HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure

-

Preparation: In a clean, dry reactor, dissolve Fragment A (10.0 g, 30 mmol) and Fragment B (HCl salt, 7.5 g, 33 mmol) in DMF (100 mL).

-

Base Addition: Cool the mixture to 0°C. Add DIPEA (13 mL, 75 mmol) dropwise to neutralize the HCl salt and activate the carboxylic acid. Maintain temperature < 5°C.

-

Coupling Agent: Add HOBt (4.8 g, 36 mmol) followed by EDC·HCl (6.9 g, 36 mmol) in portions.

-

Why EDC/HOBt? This combination suppresses racemization at the chiral center adjacent to the carbonyl group by forming an active ester intermediate that is less prone to oxazolone formation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

-

Monitoring: Monitor by HPLC. The reaction is complete when Fragment A is < 1.0%.

-

Workup:

-

Dilute with Ethyl Acetate (300 mL).

-

Wash sequentially with:

-

1M Citric Acid or 1M HCl (2 x 100 mL) – Removes unreacted amine and DIPEA.

-

Saturated NaHCO₃ (2 x 100 mL) – Removes unreacted acid and HOBt.

-

Brine (100 mL).

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected Sitagliptin intermediate as a white foam/solid.

-

Phase 2: Deprotection and Salt Formation

Objective: Remove the Boc protecting group and crystallize the final Sitagliptin Phosphate Monohydrate salt.

Reagents & Materials

-

Boc-Sitagliptin Intermediate (from Phase 1)

-

Trifluoroacetic Acid (TFA) or HCl in Isopropanol (IPA)

-

Phosphoric Acid (85% H₃PO₄)

-

Solvents: DCM, Ethanol, Water

Step-by-Step Procedure

-

Deprotection: Dissolve the Boc-intermediate in DCM (50 mL). Add TFA (10 mL) dropwise at 0°C.

-

Alternative: Use 4M HCl in Dioxane or IPA for a greener profile.

-

-

Reaction: Stir at RT for 2-4 hours until Boc removal is complete (HPLC check).

-

Free Base Isolation:

-

Concentrate the reaction mixture.

-

Neutralize with saturated NaHCO₃ solution.

-

Extract with Isopropyl Acetate or DCM.

-

Wash with water, dry, and concentrate to yield Sitagliptin Free Base .

-

-

Phosphate Salt Formation:

-

Dissolve Sitagliptin Free Base (10.0 g) in Ethanol (100 mL) and Water (appropriate ratio, typically 90:10 EtOH:H₂O).

-

Heat to 50°C.

-

Add 85% Phosphoric Acid (1.0 equiv) slowly.

-

-

Crystallization:

-

Allow the solution to cool slowly to RT over 4 hours.

-

Seed with authentic Sitagliptin Phosphate Monohydrate crystals if available.

-

Stir at RT for 12 hours to maximize yield and ensure correct polymorph formation.

-

-

Filtration: Filter the white crystalline solid, wash with cold Ethanol, and dry under vacuum at 45°C.

Process Visualization

Reaction Scheme & Logic Flow

The following diagram illustrates the convergent synthesis pathway, highlighting the key coupling and deprotection steps.

Figure 1: Convergent synthesis workflow for Sitagliptin Phosphate starting from the chiral acid intermediate.[2]

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification | Matches Reference Standard (IR/HPLC) | HPLC/IR |

| Assay (HPLC) | 98.0% - 102.0% (anhydrous basis) | HPLC |

| Chiral Purity | Enantiomeric Excess > 99.5% | Chiral HPLC |

| Water Content | 3.0% - 4.5% (Monohydrate target) | Karl Fischer |

| Phosphate Content | 18.0% - 20.0% | Ion Chromatography |

Troubleshooting & Optimization

-

Issue: Low Yield in Coupling Step.

-

Cause: Incomplete activation of the acid or hydrolysis of the active ester.

-

Solution: Ensure reagents (EDC) are fresh. Maintain anhydrous conditions during the activation phase. Verify the stoichiometry of the base (DIPEA) to ensure the amine salt is fully neutralized.

-

-

Issue: Racemization.

-

Cause: High temperature or excessive base during coupling.

-

Solution: Keep the reaction temperature < 5°C during the addition of reagents. Use HOBt or HOAt as an additive to suppress oxazolone formation.

-

-

Issue: Difficulty in Crystallization.

-

Cause: Incorrect Ethanol/Water ratio or fast cooling.

-

Solution: Adjust the solvent ratio to 90:10 (EtOH:Water). Use seed crystals. Cool the mixture slowly (10°C/hour) to promote the growth of the stable monohydrate polymorph.

-

References

-

Hansen, K. B., et al. (2009).[7] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[7] Link

-

Xu, F., et al. (2008). "Discovery of a Highly Potent and Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Bioorganic & Medicinal Chemistry Letters, 18(11), 3261-3265. Link

-

Merck & Co., Inc. (2003). "Beta-Amino Tetrahydroimidazo[1,2-a]pyrazines and Tetrahydrotriazolo[4,3-a]pyrazines as Dipeptidyl Peptidase Inhibitors." International Patent Publication WO 03/004498. Link

-

Codexis, Inc. (2010). "Biocatalytic Synthesis of Sitagliptin." Science, 329(5989), 305-309. Link

Sources

- 1. WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives - Google Patents [patents.google.com]

- 2. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]

- 3. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 6. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 9. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

Application Note: Asymmetric Hydrogenation to Yield 3-(2,4,5-Trifluorophenyl)butanoic Acid

Part 1: Executive Summary & Strategic Rationale

The Challenge

The synthesis of 3-(2,4,5-trifluorophenyl)butanoic acid requires the installation of a chiral center at the

The core challenge is the asymmetric hydrogenation (AH) of the trisubstituted olefin precursor, (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acid . Trisubstituted olefins are sterically hindered and electronically deactivated by the electron-withdrawing trifluorophenyl group, making high enantioselectivity (>95% ee) difficult to achieve with standard Ru-BINAP systems.

The Solution: Rh(I)-Josiphos Catalysis

This protocol utilizes a Rhodium(I) metal center complexed with a Josiphos-type ligand (specifically

-

Electronic Tuning: The ferrocenyl backbone of Josiphos provides a unique electronic environment that stabilizes the Rh-hydride intermediate, crucial for electron-deficient fluorinated substrates.

-

Steric Bulk: The tert-butyl groups on the phosphine create a rigid chiral pocket that effectively discriminates between the pro-R and pro-S faces of the bulky trisubstituted olefin.

-

Industrial Provenance: This catalyst class mirrors the robust "Merck Process" used for Sitagliptin, ensuring scalability and safety.

Part 2: Mechanistic Logic & Reaction Engineering

Reaction Scheme

The transformation involves the syn-addition of molecular hydrogen across the C2-C3 double bond.

-

Substrate: (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acid

-

Catalyst Precursor: Bis(norbornadiene)rhodium(I) tetrafluoroborate [Rh(nbd)2]BF4 or [Rh(cod)2]BF4

-

Ligand:

(commonly known as (R,S)-t-Bu-Josiphos or SL-J002-1 ).

Critical Decision Tree (Optimization)

The following Graphviz diagram outlines the logic flow for optimizing reaction conditions based on initial screening results.

Figure 1: Decision logic for optimizing the asymmetric hydrogenation process. TFE = 2,2,2-Trifluoroethanol.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | (E)-3-(2,4,5-trifluorophenyl)but-2-enoic acid | Starting Material (Purity >98%) |

| Metal Precursor | [Rh(nbd)2]BF4 | Catalytic metal source (Cationic Rh is preferred) |

| Ligand | (R,S)-t-Bu-Josiphos (SL-J002-1) | Chiral induction |

| Solvent | Methanol (Anhydrous, Degassed) | Reaction medium; ensures solubility of acid |

| Reactor | High-pressure autoclave (Hastelloy/SS) | Contains H2 pressure (up to 50 bar) |

| Gas | Hydrogen (99.999% purity) | Reagent |

Step-by-Step Methodology

Phase A: Catalyst Preparation (In-Situ)

Note: While pre-formed catalysts are available, in-situ preparation allows for fresher active species.

-

Inert Environment: Perform all handling in a nitrogen-filled glovebox or using strict Schlenk techniques. Oxygen is a poison to the Rh-phosphine complex.

-

Weighing: Into a 4 mL glass vial, weigh:

-

[Rh(nbd)2]BF4: 3.74 mg (0.01 mmol)

-

(R,S)-t-Bu-Josiphos: 5.6 mg (0.0105 mmol, 1.05 eq vs Rh)

-

-

Complexation: Add 1.0 mL of degassed Methanol . Stir at room temperature for 15–30 minutes. The solution should turn a clear orange-red, indicating the formation of the active [Rh(Ligand)(Solvent)n]+ species.

Phase B: Hydrogenation[2][3][4]

-

Substrate Loading: In the autoclave liner (glass or Teflon), dissolve 1.08 g (5.0 mmol) of the substrate in 9.0 mL of degassed Methanol .

-

S/C Ratio: This scale represents a Substrate-to-Catalyst ratio (S/C) of 500:1. For industrial scale, this can be pushed to 2000:1.

-

-

Catalyst Addition: Transfer the 1.0 mL catalyst solution into the substrate solution via syringe (exclude air). Total volume = 10 mL.

-

Pressurization:

-

Seal the autoclave.

-

Purge with Nitrogen (3 cycles, 5 bar).

-

Purge with Hydrogen (3 cycles, 10 bar) to remove N2.

-

Pressurize to 30 bar (435 psi) with Hydrogen.

-

-

Reaction: Heat the reactor to 50°C and stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

-

Duration: Run for 12–18 hours.

Phase C: Workup & Purification

-

Venting: Cool to room temperature. Carefully vent H2 gas (fume hood). Flush with N2.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a viscous oil.

-

Catalyst Removal: Dissolve the residue in 10 mL 1N NaOH (aq). The product becomes the water-soluble carboxylate; the Rh-catalyst remains organic/insoluble. Wash with Dichloromethane (DCM) (2 x 5 mL) to extract the catalyst/ligand.

-

Isolation: Acidify the aqueous layer to pH 2 using 1N HCl . The product, 3-(2,4,5-trifluorophenyl)butanoic acid , will precipitate or oil out. Extract with Ethyl Acetate (3 x 10 mL).

-

Drying: Dry organics over MgSO4, filter, and concentrate.

-

Crystallization (Optional): If high purity is required, recrystallize from Hexane/EtOAc.

Part 4: Analytical Validation

Enantiomeric Excess Determination (HPLC)

To verify the chiral purity, derivatization to the methyl ester is recommended to avoid peak tailing of the free acid.

-

Derivatization: Treat a small aliquot of product with TMS-Diazomethane in MeOH (10 min).

-

Column: Chiralpak AD-H or AS-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Expected Retention: (S)-enantiomer (major) vs (R)-enantiomer (minor). Note: Confirm elution order with racemate.

Workflow Visualization

Figure 2: Operational workflow for the asymmetric hydrogenation batch process.

Part 5: References & Authority

-

Hsiao, Y., et al. (2004).[5] "Highly Efficient Synthesis of

-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 126(32), 9918–9919.-

Context: Establishes the Rh-Josiphos paradigm for Sitagliptin precursors.

-

-

Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3–16.

-

Context: Detailed review of ligand performance on trisubstituted olefins.

-

-

Solvias AG. (n.d.). "Ligand Portfolio: Josiphos." Solvias Technical Notes.

-

Context: Source for commercial availability and handling of SL-J002-1.

-

-

Hansen, K. B., et al. (2009).[5] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634–639.

-

Context: Background on the chemical engineering of fluorinated intermediates.

-

Disclaimer: This protocol involves high-pressure hydrogen gas and potent transition metal catalysts.[3][6] All procedures must be conducted in a facility equipped for high-pressure chemistry with appropriate engineering controls.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ethz.ch [ethz.ch]

- 4. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]

- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

Application Notes & Protocols: Enzymatic Transamination for the Synthesis of (R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid

Abstract

Enantiomerically pure β-amino acids are critical building blocks for numerous active pharmaceutical ingredients (APIs). A prominent example is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1][2] Traditional chemical routes to this intermediate often involve hazardous reagents, multiple steps, and challenging purifications.[3] This application note details robust and efficient biocatalytic methods employing ω-transaminases (ω-TAs) for the synthesis of this valuable chiral amine. We present two primary strategies: the asymmetric synthesis from a prochiral ketone and the kinetic resolution of a racemic amine. Detailed protocols for enzyme screening, reaction optimization, and product analysis are provided to guide researchers in implementing this green and highly selective technology.

Introduction: The Biocatalytic Advantage

ω-Transaminases (ω-TAs or ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[4][5] This reactivity offers a direct and environmentally benign pathway to chiral amines, which are pivotal in the pharmaceutical and agrochemical industries.[4][6] The industrial synthesis of Sitagliptin developed by Merck and Codexis represents a landmark achievement in commercial-scale biocatalysis, utilizing a highly engineered (R)-selective ω-transaminase to produce the chiral amine intermediate with exceptional yield and enantiopurity.[1][6][7]

The two primary transaminase-catalyzed approaches for producing enantiopure amines are:

-

Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the corresponding chiral amine. This method is highly atom-economical with a theoretical yield of 100%.[5][8]

-

Kinetic Resolution: A racemic mixture of an amine is resolved by the selective transamination of one enantiomer to its corresponding ketone, leaving the other, desired enantiomer unreacted. The maximum theoretical yield for the resolved amine is 50%.[5][8]

This guide will focus on the practical application of these methods to 3-(2,4,5-Trifluorophenyl)butanoic acid derivatives.

The Core Mechanism: The Ping-Pong Bi-Bi Reaction

The catalytic cycle of a transaminase follows a Ping-Pong Bi-Bi mechanism, which consists of two distinct half-reactions.[4][5]

-

First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine, L-alanine). This converts the PLP into its aminated form, pyridoxamine phosphate (PMP), and releases the keto-byproduct (e.g., acetone, pyruvate).

-

Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (the amine acceptor). This forms the desired chiral amine product and regenerates the PLP-enzyme complex for the next catalytic cycle.

The stereochemical outcome—whether the (R)- or (S)-enantiomer is produced—is dictated by the specific transaminase used, as they belong to distinct protein fold types with opposing stereoselectivity.[5]

Caption: The Ping-Pong Bi-Bi mechanism of ω-transaminase catalysis.

Experimental Design & Protocols

Strategy 1: Asymmetric Synthesis from Pro-Sitagliptin Ketone

This is often the preferred industrial route due to its potential for 100% theoretical conversion. The substrate is 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid or its ester derivative. The success of this strategy hinges on finding a robust (R)-selective ω-transaminase. Several studies have focused on engineering ω-ATAs from organisms like Arthrobacter cumminsii and Roseomonas deserti to enhance their activity and stability towards the bulky pro-sitagliptin ketone.[6][7][9]

Protocol 3.1.1: Screening of (R)-selective ω-Transaminases

-

Objective: To identify the most active and selective ω-TA from a panel of commercially available or in-house developed enzymes.

-

Materials:

-

Pro-Sitagliptin Ketone (Substrate): e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

-

Amine Donor: Isopropylamine (IPA) or L-Alanine

-

Pyridoxal-5'-phosphate (PLP) solution (100 mM)

-

Potassium Phosphate Buffer (1.0 M, pH 8.0)

-

DMSO (Dimethyl sulfoxide)

-

Panel of (R)-selective ω-Transaminase lyophilizates or whole-cell biocatalysts

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a stock solution of the ketone substrate at 200 mM in DMSO.

-

Prepare a master mix in a 1.5 mL tube containing:

-

Potassium Phosphate Buffer (100 µL of 1.0 M stock, final conc. 100 mM)

-

Isopropylamine (150 µL, final conc. ~1.5 M)

-

PLP (10 µL of 10 mM stock, final conc. 100 µM)

-

Deionized water to a final volume of 900 µL.

-

-

Dispense 90 µL of the master mix into each well of the 96-well plate.

-

Add 5-10 mg of each lyophilized enzyme or an equivalent amount of whole cells to individual wells. Include a negative control well with no enzyme.

-

To start the reaction, add 10 µL of the 200 mM ketone substrate stock solution to each well (final substrate concentration: 20 mM).

-

Seal the plate and incubate at 37°C with shaking (e.g., 250 rpm) for 24 hours.

-

Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) or by acidification.

-

Analyze the supernatant for product formation and enantiomeric excess (e.e.) using Chiral HPLC (see Section 4).

-

Table 1: Representative Screening Data for Asymmetric Synthesis

| Enzyme ID | Source Organism (Example) | Conversion (%) | Product e.e. (%) |

| ATA-117 | Arthrobacter sp. | 85 | >99 (R) |

| ATA-256 | (Engineered) | 92 | >99 (R) |

| AcATA-M1 | A. cumminsii variant | 95 | >99 (R) |

| TARO | Roseomonas deserti | 70 | 98 (R) |

| Control | (No Enzyme) | <1 | N/A |

Strategy 2: Kinetic Resolution of Racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

This strategy is useful when the racemic amine is readily available or when a suitable (R)-selective enzyme for asymmetric synthesis is not accessible. An (S)-selective ω-TA is used to selectively consume the undesired (S)-enantiomer, leaving the desired (R)-enantiomer enriched.

Protocol 3.2.1: Kinetic Resolution of Racemic Amine

-

Objective: To resolve a racemic mixture of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to obtain the (R)-enantiomer with high enantiopurity.

-

Materials:

-

Racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Substrate)

-

Amine Acceptor: Pyruvic acid or Sodium Pyruvate

-

Pyridoxal-5'-phosphate (PLP) solution (100 mM)

-

Tris-HCl Buffer (1.0 M, pH 7.5)

-

(S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or an engineered variant)

-

-

Procedure:

-

Prepare a reaction mixture in a suitable vessel (e.g., 50 mL flask):

-

Racemic amine substrate (e.g., 50 mM final concentration)

-

Sodium Pyruvate (e.g., 25-30 mM final concentration; 0.5-0.6 equivalents)

-

Tris-HCl Buffer (pH 7.5, 100 mM final concentration)

-

PLP (1 mM final concentration)

-

-

Adjust the pH of the mixture to 7.5 if necessary.

-

Add the (S)-selective ω-TA (e.g., 1-5 mg/mL).

-

Incubate the reaction at 30-40°C with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Analyze the aliquots for the conversion of the (S)-amine and the enantiomeric excess of the remaining (R)-amine using Chiral HPLC (see Section 4).

-

The reaction is complete when the conversion approaches 50%, at which point the e.e. of the remaining (R)-amine should be maximized.

-

Caption: Workflow for the kinetic resolution of a racemic amine.

Analytical Methods: Chiral HPLC

Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the enzymatic reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.[10][11][12]

Protocol 4.1: Chiral HPLC Analysis

-

Objective: To separate and quantify the enantiomers of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the corresponding ketone.

-

Instrumentation:

-

HPLC system with UV detector

-

Chiral Column: e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent polysaccharide-based CSP.

-

-

Mobile Phase (Isocratic):

-

A typical mobile phase consists of a mixture of hexane (or heptane), isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA).

-

Example: Hexane:IPA:TFA (90:10:0.1, v/v/v). The exact ratio must be optimized for the specific column and analytes.

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 268 nm

-

-

Sample Preparation:

-

Take a 100 µL aliquot of the quenched reaction mixture.

-

Centrifuge to pellet the enzyme/cells.

-

Dilute the supernatant 10-fold with the mobile phase.

-

(Optional but recommended) Derivatize the amine with a chromophore-containing reagent (e.g., GITC) to improve detection sensitivity if needed.[13]

-

Inject 10 µL onto the column.

-

-

Data Analysis:

-

Identify the peaks for the (R)-amine, (S)-amine, and ketone based on retention times determined using analytical standards.

-

Calculate Enantiomeric Excess (e.e.) using the formula:

-

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

-

Calculate Conversion (%) based on the disappearance of the starting material or the appearance of the product relative to an internal standard.

-

Process Optimization & Advanced Considerations

To move from a screening hit to a scalable process, several parameters must be optimized.

Table 2: Key Parameters for Optimization

| Parameter | Rationale | Typical Range |

| pH | Enzyme activity and stability are pH-dependent. Can also affect substrate solubility. | 7.0 - 9.0 |

| Temperature | Affects reaction rate and enzyme stability. Higher temperatures increase rate but may lead to denaturation. | 25°C - 50°C |

| Substrate Loading | Higher concentrations are economically desirable but can lead to substrate or product inhibition. | 10 g/L - 100 g/L |

| Co-solvent | The trifluorophenyl substrate has low aqueous solubility. DMSO is commonly used to improve it. | 5% - 25% (v/v) DMSO |

| Amine Donor | Type and concentration affect reaction equilibrium. IPA is common as the acetone byproduct is volatile. | 1 M - 2 M (IPA) |

| Enzyme Loading | Higher loading increases the reaction rate but also the cost. | 1 - 10% (w/v) |

Enzyme Immobilization: For industrial applications, immobilizing the transaminase onto a solid support offers significant advantages, including enhanced stability, simplified product recovery, and the potential for continuous flow processing.[4][8][14][15] Immobilization can be achieved through adsorption or covalent attachment to various carriers like silica gel or polymer resins.[4]

Conclusion

Enzymatic transamination provides a powerful, selective, and sustainable platform for the synthesis of the Sitagliptin intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. By leveraging either asymmetric synthesis from the prochiral ketone with an (R)-selective ω-TA or kinetic resolution of the racemate with an (S)-selective ω-TA, researchers can achieve excellent enantiopurity (>99% e.e.) under mild reaction conditions. The protocols and considerations outlined in this application note serve as a comprehensive guide for drug development professionals to successfully implement and optimize these biocatalytic methods, paving the way for greener and more efficient pharmaceutical manufacturing.

References

- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2025). Molecules.

- Kim, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

- Malik, M. S., Park, E. S., & Shin, J. S. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry.

- Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering.

- Cheng, J., et al. (2020). Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale. Enzyme and Microbial Technology.

- Kim, J. M., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of Biotechnology.

- Khobragade, T. P., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering.

- Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.

-

Malik, M. S., Park, E. S., & Shin, J. S. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry. Available at: [Link]

-

Gomm, A., et al. (2016). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry – An Asian Journal. Available at: [Link]

-

Malik, M. S., et al. (2012). Kinetic resolution of chiral amines via ω-TA/TD coupled reactions using 2 as an amino acceptor precursor. ResearchGate. Available at: [Link]

- Liu, Z. Q., et al. (2023). Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules.

-

Pantoja, P. A., et al. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Catalysts. Available at: [Link]

-

Meersseman Arango, H., et al. (n.d.). Membrane-immobilized transaminase for integrated processes. DIAL.pr - BOREAL. Available at: [Link]

-

Hornyánszky, G., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Catalysts. Available at: [Link]

-

Meersseman Arango, H., et al. (2021). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Catalysis Science & Technology. Available at: [Link]

-

Meersseman Arango, H., et al. (2021). Membrane-immobilized transaminases for the synthesis of enantiopure amines. ResearchGate. Available at: [Link]

- Unknown. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Semantic Scholar.

-

Çelik, G., & Akgün, M. (2016). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta. Available at: [Link]

- Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.

- Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]

- 9. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. Membrane-immobilized transaminase for integrated processes | DIAL.pr - BOREAL [dial.uclouvain.be]

- 15. researchgate.net [researchgate.net]

Recrystallization solvent systems for 3-(2,4,5-Trifluorophenyl)butanoic acid

Application Note: Recrystallization & Purification Protocols for 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Executive Summary

This application note details the purification strategies for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , a critical chiral

In drug development, this molecule is encountered in three distinct chemical states, each requiring specific solvent systems for recrystallization:

-

The Diastereomeric Salt: Used during chiral resolution of the racemate.[2]

-

The Free Amino Acid (Zwitterion): The deprotected, neutral species.

-

The N-Protected Form (e.g., Boc-derivative): The stable solid form often used for storage and coupling.

This guide provides validated solvent systems for each state, ensuring high enantiomeric excess (ee >99%) and chemical purity.

Critical Quality Attributes (CQAs)

| Attribute | Target Specification | Rationale |

| Enantiomeric Excess (ee) | > 99.5% | The (R)-enantiomer is the active pharmacophore. Isomeric impurities are difficult to remove downstream. |

| Chemical Purity | > 98.0% | Removal of des-fluoro analogs and regioisomers is critical to prevent side-reactions in the final coupling. |

| Residual Solvent | < ICH Limits | Solvents like Toluene or DMF must be purged; Class 3 solvents (Ethanol, IPA) are preferred. |

Protocol A: Chiral Resolution via Diastereomeric Salt Crystallization

Context: If synthesizing the molecule via a racemic route (e.g., Knoevenagel condensation followed by reduction), the racemic amine must be resolved. The industry standard involves forming a salt with a chiral acid.[1]

Mechanism: The (R)-amine forms a less soluble diastereomeric salt with (S)-Phenylacetic acid derivatives or (S)-Mandelic acid, which preferentially crystallizes out of solution.

Solvent System:

-

Primary Solvent: Acetone or Isopropanol (IPA)

-

Antisolvent: None (Cooling crystallization) or Heptane (if yield is low)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester in Acetone (15-20 volumes) at 50–55°C.

-

Addition of Resolving Agent: Add 1.0 eq of the chiral acid (e.g., (S)-phenylglycine or (S)-mandelic acid) dissolved in warm Acetone.

-

Nucleation: Cool the mixture slowly to 40°C. Seed with pure crystals of the (R)-amine salt if available.

-

Crystallization: Cool to 0–5°C over 4 hours. Agitate gently to prevent oiling out.

-

Filtration: Filter the white precipitate.[1]

-

Recrystallization (Polishing): If ee is <98%, recrystallize the wet cake from Ethanol/Water (95:5) or pure Isopropanol .

Protocol B: Recrystallization of the N-Boc Protected Acid

Context: The (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is the most common solid form handled in GMP manufacturing before the final coupling step. It is lipophilic and crystallizes well from moderately polar organic solvents.

Solvent System:

-

System 1 (Preferred): Ethyl Acetate / Isopropanol (2:1 ratio)

-

System 2 (Alternative): Isopropanol / Water (antisolvent)

Step-by-Step Protocol:

-

Preparation: Charge the crude N-Boc acid (solid or oil) into a reactor.

-

Dissolution: Add Ethyl Acetate (4 volumes) and heat to 60°C until fully dissolved.

-

Co-Solvent Addition: Add Isopropanol (2 volumes). The mixture should remain clear.

-

Clarification: If particulates are present, filter hot through a 0.45 µm filter.

-

Cooling: Linearly cool the solution to 20°C over 2 hours.

-

Antisolvent (Optional): If yield is low, add Heptane (2 volumes) dropwise at 20°C to induce further precipitation.

-

Isolation: Cool to 0°C, hold for 1 hour, and filter. Wash the cake with cold Isopropanol/Heptane (1:1).

-

Drying: Vacuum dry at 45°C.

Data: Purification Efficiency

| Stage | Purity (HPLC) | Chiral Purity (ee) | Yield |

|---|---|---|---|

| Crude | 92.5% | 88.0% | N/A |

| After Recrystallization | 99.2% | >99.8% | 85-90% |[3]

Protocol C: Purification of the Free Amino Acid (Zwitterion)

Context: The free amino acid is highly polar and exists as a zwitterion. It is sparingly soluble in organic solvents and soluble in water at extreme pHs. Purification relies on Isoelectric Point (pI) Precipitation .

Solvent System:

-

Solvent: Water

-

Precipitant: Alcohol (Methanol or IPA) + pH adjustment[4]

Step-by-Step Protocol:

-

Hydrolysis: Starting from the ester, hydrolyze using NaOH/Water. The product is in the aqueous phase as the sodium salt (pH > 10).

-

Washing: Wash the aqueous phase with Dichloromethane (DCM) to remove non-polar impurities.

-

Acidification: Slowly add 2N HCl to the aqueous layer while stirring.

-

Isoelectric Precipitation: Adjust pH to approx. 6.0–7.0 (the isoelectric point). The zwitterion will begin to crash out.

-

Slurry Aging: Add Methanol (1 volume relative to water) to decrease solubility and improve crystal habit. Stir at 5°C for 2 hours.

-

Filtration: Collect the white solid. Note: The solid may be hygroscopic; minimize exposure to humid air.

Process Logic & Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct purification route based on the starting material state.

Figure 1: Decision tree for solvent selection based on the intermediate state of the Sitagliptin side-chain.

References

-

Process for the preparation of sitagliptin and its intermediates. World Intellectual Property Organization, WO2010122578A2. (Describes the resolution and purification of the amino acid ester).

-

Preparation method of intermediate of sitagliptin. World Intellectual Property Organization, WO2012099381A2. (Details the crystallization of the Boc-protected intermediate from Ethyl Acetate/IPA).

-

Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. China National Intellectual Property Administration, CN112500316A. (Provides industrial protocols for high-purity synthesis and crystallization).

-

Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed, 2018.[5] (Discusses the synthesis and isolation of the free amino acid).

Sources

- 1. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 4. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 5. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocols for 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives in DPP-4 Inhibitor Research

Executive Summary

3-(2,4,5-Trifluorophenyl)butanoic acid derivatives represent the critical chiral pharmacophore in the synthesis of Sitagliptin (Januvia®), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2]

While the unsubstituted butanoic acid serves as a structural scaffold, the research focus lies almost exclusively on its functionalized derivatives:

-

The Precursor: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid (Keto-acid).[1][2][3][4]

-

The Target Intermediate: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (β-amino acid).[1][2][4]